5-Cyclopropylthiophene-3-carbonitrile
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Overview
Description
5-Cyclopropylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C8H7NS. It features a thiophene ring substituted with a cyclopropyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiophene-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process typically includes steps such as raw material selection, reaction optimization, and purification through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of nitriles.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylthiophene-3-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Cyclopropylthiophene-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, thiophene-based compounds can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonitrile: Lacks the cyclopropyl group but shares the thiophene and nitrile functionalities.
Cyclopropylthiophene: Contains the cyclopropyl and thiophene groups but lacks the nitrile functionality.
Uniqueness
5-Cyclopropylthiophene-3-carbonitrile is unique due to the presence of both the cyclopropyl and nitrile groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopropylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYIHVSSBLATOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745108 |
Source
|
Record name | 5-Cyclopropylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-73-5 |
Source
|
Record name | 5-Cyclopropyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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